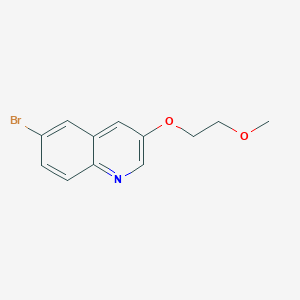

6-Bromo-3-(2-methoxyethoxy)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

1197377-87-9 |

|---|---|

Molecular Formula |

C12H12BrNO2 |

Molecular Weight |

282.13 g/mol |

IUPAC Name |

6-bromo-3-(2-methoxyethoxy)quinoline |

InChI |

InChI=1S/C12H12BrNO2/c1-15-4-5-16-11-7-9-6-10(13)2-3-12(9)14-8-11/h2-3,6-8H,4-5H2,1H3 |

InChI Key |

CXFYBIOKLKPJEK-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CN=C2C=CC(=CC2=C1)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 6 Bromo 3 2 Methoxyethoxy Quinoline

Halogen-Directed Functionalization

The carbon-bromine bond at the 6-position is a primary site for synthetic modification, enabling the introduction of diverse functional groups through substitution and coupling reactions.

Nucleophilic Aromatic Substitution of the Bromine Moiety

The bromine atom on the quinoline's benzene (B151609) ring can be replaced by various nucleophiles through a process known as nucleophilic aromatic substitution (SNA r). While aryl halides are typically less reactive towards nucleophilic substitution than alkyl halides, the reaction can proceed, often requiring specific conditions. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.

The reactivity in SNA r is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate. In the case of quinoline (B57606), the heterocyclic nitrogen atom exerts an electron-withdrawing effect, which can facilitate substitution. A variety of nucleophiles can be employed in these reactions.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Hydroxide (OH⁻) | NaOH or KOH, high temperature/pressure | 6-Hydroxy-3-(2-methoxyethoxy)quinoline |

| Alkoxides (RO⁻) | Sodium alkoxide (e.g., NaOCH₃) in alcohol | 6-Alkoxy-3-(2-methoxyethoxy)quinoline |

| Ammonia (B1221849)/Amines (NH₃/RNH₂) | Aqueous ammonia or amine, often with a catalyst | 6-Amino-3-(2-methoxyethoxy)quinoline |

| Thiols (RS⁻) | Sodium thiolate (e.g., NaSPh) | 6-(Alkyl/Arylthio)-3-(2-methoxyethoxy)quinoline |

| Cyanide (CN⁻) | CuCN, high temperature (Rosenmund-von Braun reaction) | 3-(2-Methoxyethoxy)quinoline-6-carbonitrile |

Metal-Catalyzed Cross-Coupling Reversibility and Scope

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the 6-position serves as an excellent handle for such transformations. Palladium and nickel catalysts are most commonly employed. researchgate.netucla.edursc.org These reactions typically involve an oxidative addition of the catalyst into the C-Br bond, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com The scope of these reactions is vast, allowing for the introduction of a wide array of substituents. researchgate.netucla.edu

Table 2: Scope of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/Vinyl Boronic Acids or Esters | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Alkenes | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkynes | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP/Xantphos | Amines, Amides | C-N |

| Stille Coupling | Pd(PPh₃)₄ | Organostannanes | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂ | Organozinc Reagents | C-C |

Transformations Involving the Quinoline Heterocycle

The quinoline ring system itself is reactive, susceptible to both oxidation and reduction, as well as electrophilic and nucleophilic attack at specific positions.

Oxidation and Reduction Pathways

The quinoline heterocycle can undergo both oxidation and reduction, typically affecting either the pyridine (B92270) or benzene portion of the fused ring system. gcwgandhinagar.comyoutube.com

Oxidation: Treatment with peroxy acids, such as m-CPBA, generally leads to the oxidation of the basic nitrogen atom to form the corresponding 6-Bromo-3-(2-methoxyethoxy)quinoline N-oxide. gcwgandhinagar.comresearchgate.net This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic attacks. Under more vigorous oxidative conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield pyridine-dicarboxylic acid derivatives. gcwgandhinagar.com

Reduction: The reduction of the quinoline ring depends heavily on the chosen reagents and conditions. youtube.comyoutube.com Catalytic hydrogenation using catalysts like platinum or palladium can reduce the pyridine ring, yielding a 1,2,3,4-tetrahydroquinoline. youtube.comyoutube.com Stronger reducing agents or more forceful conditions can lead to the reduction of both rings, resulting in a decahydroquinoline.

Table 3: Oxidation and Reduction of the Quinoline Ring

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/Acetic Acid | 6-Bromo-3-(2-methoxyethoxy)quinoline N-oxide |

| Ring Cleavage | KMnO₄ (hot, alkaline) | Substituted pyridine-2,3-dicarboxylic acid |

| Partial Reduction | Sn/HCl or H₂/Pt | 6-Bromo-3-(2-methoxyethoxy)-1,2,3,4-tetrahydroquinoline |

| Full Reduction | H₂/Rh or H₂/Pt (high pressure/temp) | 6-Bromo-3-(2-methoxyethoxy)decahydroquinoline |

Electrophilic and Nucleophilic Additions to the Quinoline Ring System

The quinoline ring exhibits a dual reactivity profile. The electron-rich benzene ring is the site for electrophilic substitution, while the electron-deficient pyridine ring is the site for nucleophilic attack. gcwgandhinagar.comyoutube.comquimicaorganica.org

Electrophilic Addition/Substitution: Electrophilic attack occurs preferentially on the carbocyclic (benzene) ring, primarily at positions 5 and 8, which are analogous to the alpha positions of naphthalene. gcwgandhinagar.comquimicaorganica.orgyoutube.com This is because the intermediates formed by attack at these positions are more stable. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using H₂SO₄). gcwgandhinagar.comyoutube.com

Nucleophilic Addition/Substitution: In contrast, nucleophilic attack targets the heterocyclic (pyridine) ring, which is electron-poor due to the electronegative nitrogen atom. youtube.comquimicaorganica.org Attack occurs predominantly at the C2 and C4 positions. gcwgandhinagar.comquimicaorganica.org For instance, the Chichibabin reaction, using sodium amide (NaNH₂) in liquid ammonia, can introduce an amino group at the 2-position. youtube.com Similarly, organometallic reagents like organolithiums or Grignards add to the C2 or C4 position to form dihydroquinoline intermediates, which can then be oxidized to yield the substituted quinoline. youtube.comquimicaorganica.org

Table 4: Regioselectivity in Additions to the Quinoline Ring

| Reaction Type | Reagent | Preferential Position of Attack |

|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | C5 and C8 |

| Nucleophilic Addition (e.g., Amination) | NaNH₂ | C2 (and C4) |

| Nucleophilic Addition (Organometallics) | RLi or RMgX | C2 and C4 |

Side Chain Modifications at the Methoxyethoxy Position

The 3-(2-methoxyethoxy) group, an aryl ether, offers a site for chemical modification, most notably through ether cleavage. This reaction is typically achieved using strong protic acids like HBr and HI or potent Lewis acids such as boron tribromide (BBr₃). libretexts.orgmasterorganicchemistry.com

The mechanism involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group. masterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the cleavage occurs at the alkyl-oxygen bond because the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack. libretexts.org This selective cleavage would convert the methoxyethoxy group into a hydroxyl group at the 3-position, yielding 6-bromo-3-hydroxyquinoline and the corresponding alkyl halide byproducts.

Table 5: Side Chain Ether Cleavage

| Reaction Type | Reagent | Product |

|---|---|---|

| Ether Cleavage | HBr or HI (concentrated) | 6-Bromo-3-hydroxyquinoline |

| Ether Cleavage | BBr₃ | 6-Bromo-3-hydroxyquinoline |

Ether Cleavage and Exchange Reactions

The 2-methoxyethoxy side chain of 6-bromo-3-(2-methoxyethoxy)quinoline is susceptible to cleavage under strong acidic conditions, a characteristic reaction of ethers. chemistrysteps.comlibretexts.orgwikipedia.org The ether oxygen atoms can be protonated by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which is the initial step in the cleavage process. masterorganicchemistry.comopenstax.org

The cleavage of the ether can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the ether. libretexts.orglibretexts.org In the case of 6-bromo-3-(2-methoxyethoxy)quinoline, the carbon atoms of the ethoxy group are primary, suggesting that the cleavage will likely follow an SN2 pathway. openstax.orglibretexts.org

Ether Cleavage with Strong Acids:

Treatment of 6-bromo-3-(2-methoxyethoxy)quinoline with a strong acid such as HBr would lead to the cleavage of the ether bonds. The reaction is initiated by the protonation of one of the ether oxygens. Subsequently, the bromide ion (Br⁻), a good nucleophile, will attack the less sterically hindered carbon atom.

The cleavage can occur at two positions in the 2-methoxyethoxy group:

Cleavage of the C-O bond closer to the quinoline ring: This would yield 6-bromo-3-hydroxyquinoline and 1-bromo-2-methoxyethane.

Cleavage of the terminal methoxy (B1213986) group: This would result in 6-bromo-3-(2-hydroxyethoxy)quinoline and bromomethane.

The relative rates of these two cleavage pathways would depend on the specific reaction conditions. With an excess of the acid, both ether linkages can be cleaved, ultimately yielding 6-bromo-3-hydroxyquinoline, 1,2-dibromoethane, and bromomethane.

Illustrative Data for Ether Cleavage Reactions:

| Reagent | Product(s) | Reaction Conditions | Plausible Mechanism |

| HBr (1 eq) | 6-Bromo-3-(2-hydroxyethoxy)quinoline, Bromomethane | Moderate Temperature | S |

| HBr (excess) | 6-Bromo-3-hydroxyquinoline, 1,2-Dibromoethane, Bromomethane | Reflux | S |

| BBr₃ | 6-Bromo-3-hydroxyquinoline | Low Temperature | Lewis acid-assisted cleavage |

This table is illustrative and based on general principles of ether cleavage.

Ether Exchange Reactions:

Ether exchange reactions, where the alkoxy group is replaced by another, are less common for aryl ethers under typical conditions. However, under specific catalytic conditions, such as transition-metal catalysis, it might be possible to achieve such transformations. There is currently limited specific literature on the ether exchange reactions of 6-bromo-3-(2-methoxyethoxy)quinoline.

Derivatization of the Terminal Methoxy Group

The terminal methoxy group of the 2-methoxyethoxy substituent offers a site for further chemical modification. While the ether linkage is generally stable, the terminal methyl group can be targeted for specific reactions.

One potential derivatization is the selective cleavage of the terminal methyl ether to yield the corresponding alcohol, 6-bromo-3-(2-hydroxyethoxy)quinoline. This can sometimes be achieved using specific reagents that favor the cleavage of methyl ethers over other ethers, although selectivity can be challenging.

Another approach for derivatization involves the functionalization of the carbon atom adjacent to the terminal oxygen. This would typically require activation of this position, for instance, through radical-based reactions, though such transformations are not widely reported for this specific compound.

More commonly, the entire 2-methoxyethoxy group is replaced to introduce other functionalities. This is often achieved by first cleaving the ether to the corresponding phenol (B47542) (6-bromo-3-hydroxyquinoline) and then alkylating the phenol with a different electrophile.

Mechanistic Investigations of Key Reactions Involving 6-Bromo-3-(2-methoxyethoxy)quinoline

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For 6-bromo-3-(2-methoxyethoxy)quinoline, the most mechanistically studied reactions would likely involve the cleavage of the ether side chain.

Reaction Pathway Elucidation through Intermediate Characterization

The elucidation of the reaction pathway for the acid-catalyzed cleavage of the ether in 6-bromo-3-(2-methoxyethoxy)quinoline would involve the characterization of key intermediates.

Protonated Ether Intermediate:

The first step in the acid-catalyzed cleavage is the protonation of one of the ether oxygen atoms by a strong acid (e.g., HBr). masterorganicchemistry.com This forms an oxonium ion intermediate, which is a much better leaving group than the neutral ether.

R-O-R' + H⁺ ⇌ R-O⁺(H)-R'

In the case of 6-bromo-3-(2-methoxyethoxy)quinoline, two possible oxonium ions can be formed, one for each ether oxygen. The relative abundance of these protonated species would influence the subsequent nucleophilic attack. Spectroscopic techniques like NMR could potentially be used at low temperatures to observe these transient protonated species.

Transition State:

Following protonation, a nucleophile (e.g., Br⁻) attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen. openstax.org This occurs via an SN2 transition state for primary alkyl groups. The geometry of this transition state, where the nucleophile attacks from the backside relative to the leaving group, dictates the stereochemistry of the reaction if a chiral center were present.

Characterization Techniques:

NMR Spectroscopy: To identify the structure of the final products and potentially detect stable intermediates at low temperatures.

Mass Spectrometry: To determine the mass of the products and fragments, confirming the cleavage pattern.

In-situ IR Spectroscopy: To monitor the disappearance of the C-O-C stretch of the ether and the appearance of the O-H stretch of the alcohol product.

Kinetic Studies and Transition State Analysis

Rate Law:

For an SN2 cleavage, the reaction is expected to be bimolecular, with the rate depending on the concentration of the protonated ether and the nucleophile.

Rate = k[Protonated Ether][Nucleophile]

Transition State Analysis:

Computational chemistry could be employed to model the transition states for the different possible cleavage pathways. By calculating the activation energies for the attack at the different carbon atoms of the 2-methoxyethoxy chain, one could predict the major products. These theoretical calculations, when correlated with experimental results, provide a powerful tool for understanding the reaction mechanism.

Illustrative Kinetic Data:

| Reaction | Rate Determining Step | Key Influencing Factors |

| Acid-catalyzed ether cleavage (S | Nucleophilic attack on the protonated ether | Acid concentration, Nucleophilicity of the counter-ion, Steric hindrance at the reaction center |

This table is illustrative and based on general mechanistic principles.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 2 Methoxyethoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a definitive structural assignment of 6-Bromo-3-(2-methoxyethoxy)quinoline, the ¹H NMR spectrum would be analyzed for key signals.

Based on related structures, the expected ¹H NMR spectrum would feature distinct regions:

Aromatic Region: Protons on the quinoline (B57606) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons H-2, H-4, H-5, H-7, and H-8 would each produce a unique signal. For instance, in the unsubstituted 6-bromoquinoline (B19933), the proton at the C-2 position is typically the most deshielded. The substitution at C-3 would influence the chemical shift of the H-2 and H-4 protons. The bromine at C-6 would cause the signals for H-5 and H-7 to appear as doublets, with coupling constants characteristic of ortho-coupling.

Methoxyethoxy Side Chain: The protons of the 2-methoxyethoxy group would appear in the upfield region. The methylene (B1212753) protons adjacent to the quinoline oxygen (-O-CH₂-) would likely resonate around 4.0-4.5 ppm as a triplet. The second pair of methylene protons (-CH₂-O-) would also be a triplet near 3.8 ppm, and the terminal methoxy (B1213986) (-OCH₃) protons would appear as a sharp singlet around 3.4 ppm.

¹³C NMR Spectroscopic Insights

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 6-Bromo-3-(2-methoxyethoxy)quinoline would produce a distinct signal. Studies on bromo-methoxy-quinoline derivatives show predictable chemical shift patterns. nih.gov

The expected ¹³C NMR spectrum can be divided as follows:

Quinoline Carbons: The nine carbons of the quinoline core would resonate in the range of approximately 110-160 ppm. The carbon bearing the bromine (C-6) would have its chemical shift influenced by the heavy atom effect. The carbons attached to nitrogen (C-2, C-8a) and oxygen (C-3) would be significantly deshielded.

Side Chain Carbons: The three carbons of the 2-methoxyethoxy group would appear in the more shielded region of the spectrum, typically between 55 and 75 ppm.

An interactive data table presenting hypothetical, yet representative, ¹³C NMR chemical shifts for 6-Bromo-3-(2-methoxyethoxy)quinoline, based on known substituent effects, is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~155 |

| C-4 | ~110 |

| C-4a | ~128 |

| C-5 | ~130 |

| C-6 | ~118 |

| C-7 | ~135 |

| C-8 | ~124 |

| C-8a | ~147 |

| -O-CH₂- | ~70 |

| -CH₂-O- | ~72 |

| -OCH₃ | ~59 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons on the quinoline ring, for example, confirming the relationship between H-5, H-7, and H-8. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each proton in the aromatic and side-chain regions to its corresponding carbon atom. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Photoluminescence and Fluorescence Spectroscopic Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific photoluminescence or fluorescence spectroscopic studies for the compound 6-bromo-3-(2-methoxyethoxy)quinoline. While research on the photophysical properties of related quinoline derivatives exists, such as for 6-methoxyquinoline (B18371), this data cannot be directly attributed to the title compound due to structural differences. researchgate.netresearchgate.net

In a typical investigation, the photoluminescence and fluorescence spectroscopy of 6-bromo-3-(2-methoxyethoxy)quinoline would involve dissolving the compound in various solvents of differing polarity to record its absorption (UV-Vis), excitation, and emission spectra. The key parameters that would be determined are the maximum wavelengths of absorption (λ_abs_), excitation (λ_ex_), and emission (λ_em_), the Stokes shift (the difference in wavelength between the emission and absorption maxima), and the fluorescence quantum yield (Φ_f_).

For instance, studies on similar compounds like 6-methoxyquinoline have shown that the emission properties are sensitive to the solvent environment. researchgate.netresearchgate.net It would be anticipated that the introduction of the bromo-substituent at the 6-position and the 2-methoxyethoxy group at the 3-position would modulate the electronic transitions and thus the resulting spectra. The bromine atom, being an electron-withdrawing group, could influence the energy of the excited states, potentially leading to shifts in the emission wavelength. The flexible 2-methoxyethoxy side chain could also affect the molecule's excited-state dynamics and non-radiative decay pathways.

A hypothetical data table for such a study would be structured as follows:

| Solvent | λ_abs (nm) | λ_ex_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_f_ |

| Hexane | Data | Data | Data | Data | Data |

| Toluene | Data | Data | Data | Data | Data |

| Dichloromethane | Data | Data | Data | Data | Data |

| Acetonitrile | Data | Data | Data | Data | Data |

| Methanol | Data | Data | Data | Data | Data |

Data for 6-Bromo-3-(2-methoxyethoxy)quinoline is not currently available in the searched literature.

X-ray Crystallography for Solid-State Structural Determination

No published single-crystal X-ray diffraction (SCXRD) data for 6-bromo-3-(2-methoxyethoxy)quinoline was found in the course of this review. The determination of the crystal structure of this compound would provide definitive proof of its molecular geometry and intermolecular interactions in the solid state. mdpi.comrsc.org

Single Crystal X-ray Diffraction (SCXRD) Analysis of Molecular Geometry

Should single crystals of 6-bromo-3-(2-methoxyethoxy)quinoline be grown, SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would allow for an unambiguous confirmation of the connectivity of the atoms and the conformation of the 2-methoxyethoxy side chain. For related bromo-substituted quinoline derivatives, the quinoline ring system has been observed to be nearly planar. researchgate.net

The key structural parameters that would be elucidated include:

The C-Br bond length.

The C-O and C-C bond lengths within the 2-methoxyethoxy group.

The bond lengths and angles of the quinoline core.

The planarity of the quinoline ring system.

The dihedral angle between the quinoline ring and the plane of the side chain.

A representative table of crystallographic data would typically include:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂BrNO₂ |

| Formula Weight | 282.13 |

| Crystal System | Data |

| Space Group | Data |

| a (Å) | Data |

| b (Å) | Data |

| c (Å) | Data |

| α (°) | Data |

| β (°) | Data |

| γ (°) | Data |

| Volume (ų) | Data |

| Z | Data |

| Density (calculated) (g/cm³) | Data |

| R-factor | Data |

Specific crystallographic data for 6-Bromo-3-(2-methoxyethoxy)quinoline is not available in the public domain based on the performed searches.

Intermolecular Interactions and Crystal Packing Motifs

The analysis of the crystal packing would reveal the non-covalent interactions that govern the three-dimensional architecture of the solid. These interactions are crucial for understanding the physical properties of the material. Based on the structure of 6-bromo-3-(2-methoxyethoxy)quinoline, several types of intermolecular interactions could be anticipated, such as:

Halogen Bonding: The bromine atom on the quinoline ring could act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the methoxyethoxy group or the nitrogen atom of the quinoline ring of an adjacent molecule.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, influencing the crystal packing.

π-π Stacking: The aromatic quinoline rings could engage in π-π stacking interactions, which are common in planar aromatic systems.

The identification of these interactions would provide insight into the supramolecular assembly of the compound in the solid state.

Thermal Analysis Techniques

No thermal analysis data, including thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), has been reported for 6-bromo-3-(2-methoxyethoxy)quinoline in the reviewed literature.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

A TGA experiment on 6-bromo-3-(2-methoxyethoxy)quinoline would involve heating a sample at a constant rate and measuring the change in mass as a function of temperature. The resulting thermogram would reveal the thermal stability of the compound and the temperatures at which decomposition occurs. The data would indicate the onset temperature of decomposition and the percentage of mass lost at each decomposition step. Analysis of the decomposition products, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS), would provide insights into the fragmentation pathways of the molecule.

A summary of hypothetical TGA data would be presented as follows:

| Parameter | Value |

| Onset of Decomposition (T_onset) | Data (°C) |

| Temperature of Maximum Decomposition Rate (T_max_) | Data (°C) |

| Residual Mass at end of experiment | Data (%) |

No TGA data for 6-Bromo-3-(2-methoxyethoxy)quinoline could be located in the scientific literature.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry would be employed to identify phase transitions, such as melting and crystallization events. In a DSC experiment, the difference in heat flow between the sample and a reference is measured as a function of temperature. The resulting DSC curve would show endothermic peaks corresponding to melting and potentially other phase changes, and exothermic peaks for crystallization. This analysis would determine the melting point (T_m_) and the enthalpy of fusion (ΔH_f_) for the compound.

Key parameters from a DSC analysis would be tabulated as shown below:

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data | Data | Data |

| Crystallization | Data | Data | Data |

No DSC data for 6-Bromo-3-(2-methoxyethoxy)quinoline is currently available in published literature.

Advanced Research Applications of 6 Bromo 3 2 Methoxyethoxy Quinoline in Non Clinical Science

Utilization as a Chemical Building Block for Complex Molecule Synthesis

The strategic placement of a bromine atom and an ether linkage on the quinoline (B57606) core makes 6-Bromo-3-(2-methoxyethoxy)quinoline a highly valuable intermediate in organic synthesis. Its structure allows for selective modifications, enabling the construction of complex molecular architectures.

The bromine atom at the C-6 position of the quinoline ring is the key to its utility as a precursor for a wide array of derivatives. This halogen atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. nih.gov

Research on analogous 6-bromoquinoline (B19933) compounds has demonstrated high reactivity in Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction allows for the introduction of a vast range of aryl and heteroaryl substituents at the 6-position by coupling the bromoquinoline with various organoboron reagents, such as boronic acids or their esters. libretexts.orgyoutube.com Similarly, the Buchwald-Hartwig amination reaction provides a robust method for forming carbon-nitrogen bonds, enabling the synthesis of 6-aminoquinoline (B144246) derivatives from 6-bromoquinoline precursors. nih.govnih.gov This has been shown to be effective for coupling with a variety of aryl amines. nih.govresearchgate.net

These transformations are not merely academic; they are foundational for creating libraries of novel compounds with tailored electronic and steric properties. The ability to easily diversify the quinoline core at a specific position is critical in fields like drug discovery and materials science, where structure-property relationships are paramount. The synthesis of related 6-bromo-2-methoxy-3-methylquinoline (B8268521) often involves multi-step reactions that capitalize on halogenation and subsequent palladium-catalyzed cross-coupling.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / Ligand (e.g., RuPhos, XPhos) | 6-Aryl/Heteroaryl-3-(2-methoxyethoxy)quinoline | nih.govnih.gov |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(OAc)₂ / Ligand (e.g., Xantphos) | 6-(Dialkyl/Aryl)amino-3-(2-methoxyethoxy)quinoline | nih.govnih.gov |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-3-(2-methoxyethoxy)quinoline | researchgate.net |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ | 6-Alkenyl-3-(2-methoxyethoxy)quinoline |

Beyond simple diversification, 6-Bromo-3-(2-methoxyethoxy)quinoline is a starting point for building more complex, polyfunctionalized heterocyclic systems. The presence of multiple, chemically distinct sites on the molecule allows for sequential and regioselective reactions. For instance, after a cross-coupling reaction at the C-6 bromine site, other positions on the quinoline ring or the side chain can be modified.

A strategy demonstrated with other bromoquinolines involves activating the ring for further substitution. semanticscholar.org For example, nitration of 6-bromoquinoline can introduce a nitro group, which in turn activates the adjacent bromine atom for nucleophilic aromatic substitution (SNAr) with amines like morpholine (B109124) or piperazine. semanticscholar.org This sequential functionalization provides a pathway to highly decorated quinoline cores that would be difficult to access through other means. The synthesis of complex quinazolinone derivatives has also been achieved starting from bromo-substituted precursors. nih.gov

The ether side chain itself offers another point for modification. While the Williamson ether synthesis is a classic method for its initial construction from a 3-hydroxyquinoline (B51751) precursor, the ether group can influence the molecule's reactivity and physical properties, such as solubility and its ability to coordinate with metal ions. orgsyn.orgmasterorganicchemistry.com

Application in Materials Science and Engineering Research

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced materials. nih.gov Quinoline and its derivatives are known for their high thermal stability, excellent electron-transport properties, and strong photoluminescence, making them ideal candidates for various optoelectronic applications. nih.gov

6-Bromo-3-(2-methoxyethoxy)quinoline can serve as a monomer for the synthesis of novel conjugated polymers. The bromine atom is a key functional group for polymerization reactions, particularly through palladium-catalyzed methods like Suzuki or Stille polymerization. By reacting this bifunctional monomer with a suitable co-monomer (e.g., a diboronic acid), researchers can create polymers with a quinoline unit integrated into the main chain. researchgate.net Such polymers have potential applications in a range of optoelectronic devices. nih.gov

One study reported the synthesis of an oligophenylene (bisquinoline) molecule containing a 6-bromoquinoline unit via a Knoevenagel condensation, which was then used as an electroluminescent material in an Organic Light-Emitting Diode (OLED). researchgate.net The device exhibited significant luminance, highlighting the potential of bromoquinoline derivatives in this field. researchgate.net Quinoline-based polymers have been shown to be excellent electron acceptors and transport materials. nih.gov The methoxyethoxy side chain can enhance the processability and solubility of these polymers in common organic solvents, which is a critical factor for fabricating large-area, high-performance devices. researchgate.net

| Material Type | Role of 6-Bromo-3-(2-methoxyethoxy)quinoline | Potential Application | Key Properties Conferred | Reference |

|---|---|---|---|---|

| Conjugated Polymer | Monomer in Suzuki or Stille Polymerization | Organic Light-Emitting Diodes (OLEDs) | Electron transport, photoluminescence, thermal stability | nih.govresearchgate.net |

| Small Molecule Emitter | Core scaffold for electroluminescent material | OLEDs | High luminance, color tuning | researchgate.net |

| Polymer for Solar Cells | Electron-acceptor component in a D-A polymer | Organic Solar Cells (OSCs) | Reduced bandgap, charge transfer | nih.gov |

The intrinsic fluorescence of the quinoline scaffold makes it a powerful platform for developing chemical sensors. crimsonpublishers.comnih.gov These sensors typically operate via a change in their fluorescence properties upon binding to a specific analyte. 6-Bromo-3-(2-methoxyethoxy)quinoline incorporates several features that are desirable for a chemosensor.

The quinoline ring acts as the fluorophore, providing the optical signal. nih.gov The nitrogen atom within the quinoline ring and the oxygen atoms in the methoxyethoxy side chain can act as a coordination site for metal ions. nih.gov This binding event can modulate the electronic structure of the quinoline system, leading to a detectable change in fluorescence intensity or wavelength, a mechanism known as chelation-enhanced fluorescence (CHEF). nih.gov The flexible methoxyethoxy chain is a well-known structural motif in ionophores (ion-binding molecules) and can impart selectivity for specific cations. While the bromine at C-6 is not directly involved in sensing, it provides a convenient point of attachment to immobilize the sensor on a surface or to link it to other molecules without altering the core sensing unit.

Investigation of Molecular Probes for Biological Systems (Excluding Therapeutic Efficacy)

Fluorescent small molecules are indispensable tools for visualizing and tracking processes within living cells. researchgate.net Quinoline-based probes have been extensively developed for bioimaging due to their favorable photophysical properties and the versatility of their synthesis. crimsonpublishers.com

6-Bromo-3-(2-methoxyethoxy)quinoline represents a modular scaffold for creating such probes. nih.gov The design of modern fluorescent probes often involves three key domains: a fluorophore, a recognition element (for binding a target), and a modulating group (for solubility and targeting). researchgate.netnih.gov In this context:

The quinoline core is the fluorescent reporter.

The methoxyethoxy side chain can serve multiple roles. It can act as a recognition element for specific ions and significantly improves water solubility and biocompatibility, which are critical for use in aqueous biological environments. nih.govacs.org

The bromo group at the 6-position is a versatile handle for late-stage functionalization. nih.gov It allows the probe to be conjugated to biomolecules, such as peptides or antibodies, to direct it to specific locations within a cell or organism. Alternatively, it can be replaced with other functional groups to fine-tune the probe's properties.

Researchers have developed quinoline-based probes for imaging various biological targets and phenomena, including pH changes, metal ions like Zn²⁺, and cellular components like lipid droplets. crimsonpublishers.comnih.govnih.gov The ability to rationally design and synthesize these probes through modular approaches, often using palladium-catalyzed cross-coupling on halogenated precursors, underscores the importance of building blocks like 6-Bromo-3-(2-methoxyethoxy)quinoline in advancing the field of chemical biology. researchgate.netnih.gov

Design and Synthesis of Analogs for Target Elucidation Studies

While direct studies on 6-Bromo-3-(2-methoxyethoxy)quinoline are not extensively documented, its structural framework is central to the synthesis of analogs for identifying biological targets. The core structure is closely related to key intermediates used in the synthesis of the anti-tuberculosis drug Bedaquiline. chemicalbook.comgoogle.com The synthetic strategies employed for these intermediates provide a roadmap for creating a library of analogs based on the 6-bromo-3-alkoxy-quinoline scaffold.

The process often begins with a precursor like 6-bromo-2-methoxyquinoline, which can be functionalized at the 3-position. nih.gov For instance, a common synthetic route involves the reaction of a lithiated quinoline derivative with an appropriate electrophile to introduce diversity at the C3 position. google.com By systematically varying the methoxyethoxy group at the C3 position and modifying or replacing the bromine at the C6 position, researchers can generate a series of analogs. These analogs are then screened against biological systems to identify molecular targets. This approach is fundamental in chemical biology for de-orphaning novel compounds and understanding their mechanism of action.

The synthesis of related A/B-ring units for Bedaquiline analogs showcases this principle. For example, condensation reactions between a lithiated quinoline core and various aldehydes or Mannich bases are used to create a diverse set of molecules. nih.gov This modular synthesis allows for the exploration of chemical space around the core scaffold to pinpoint specific protein interactions.

Table 1: Synthetic Strategies for Quinoline Analog Generation

| Starting Material Precursor | Reaction Type | Purpose of Analog | Representative Reference |

| 6-bromo-2-methoxyquinoline | Lithiation followed by electrophilic addition | Introduce diversity at C3 for target binding | google.com |

| 6-bromoquinoline | Suzuki Coupling | Functionalize the C6 position | nih.gov |

| Substituted 1,2,3,4-tetrahydroquinolines | Bromination and subsequent functionalization | Create polyfunctional quinolines for screening | researchgate.netnih.gov |

| 3-benzyl-6-bromo-2-chloroquinoline | Nucleophilic substitution (with sodium methoxide) | Prepare key intermediates for further modification | chemicalbook.comgoogle.com |

Exploration of Structure-Activity Relationships (SAR) for Ligand Design

The structure-activity relationship (SAR) of quinoline derivatives is a well-explored area, providing critical insights for rational ligand design. Although SAR studies specifically detailing the 3-(2-methoxyethoxy) group are sparse, extensive research on related 6-bromo-quinoline and quinazoline (B50416) analogs highlights key structural determinants for biological activity.

The presence and position of substituents on the quinoline ring are crucial. The bromine atom at the C6 position is a common feature in many biologically active quinolines. Studies on quinoline Reissert derivatives have suggested that electron-withdrawing substituents at the C6 position can increase inhibitory activity against certain viral enzymes. researchgate.net In other contexts, such as anticancer agents, the 6-bromo substitution is often retained while other parts of the molecule are varied to optimize potency. researchgate.net

Modifications at other positions, such as C2, C3, and C4, significantly influence activity. For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the nature of the substituent at the C4 position dramatically altered anticancer efficacy. researchgate.net Similarly, research on quinoline-based tubulin polymerization inhibitors showed that replacing a methyl group with a stronger electron-releasing methoxy (B1213986) group enhanced antiproliferative activity. nih.gov The ether linkage at the C3 position, as seen in 6-Bromo-3-(2-methoxyethoxy)quinoline, is another critical point for modification, affecting properties like solubility, hydrogen bonding capacity, and metabolic stability, all of which are vital for ligand-target interactions.

Table 2: Key SAR Findings for Substituted Quinolines

| Structural Position | Substituent Type | Impact on Biological Activity | Example Class |

| C6 | Electron-withdrawing (e.g., Bromo) | Often enhances activity | Anticancer, Antiviral Quinazolines/Quinolines researchgate.netresearchgate.net |

| C4 | Varied aniline (B41778) or morpholine groups | Modulates antiproliferative and apoptotic effects | 6-bromo-quinazolines researchgate.netnih.gov |

| C2/C3 | Methoxy or other alkoxy groups | Influences potency and pharmacokinetics | Anticancer quinolines, Bedaquiline analogs nih.govnih.gov |

Use in In Vitro Mechanistic Cellular Biology Studies (e.g., Cell Cycle, Apoptosis Pathways)

Substituted quinolines are frequently investigated in vitro for their effects on fundamental cellular processes, particularly those implicated in cancer progression like the cell cycle and apoptosis (programmed cell death). Numerous studies on bromo-quinoline derivatives demonstrate their potential to induce cell death and halt proliferation in cancer cell lines.

For instance, a study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (a related quinazoline) showed it caused a significant, dose-dependent decrease in the number of leukemia cells. nih.gov The mechanism was identified as the induction of apoptosis, confirmed by DNA fragmentation assays and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other research on substituted quinolines found that certain analogs could trigger both early and late apoptotic events, including the activation of initiator caspase-2 and effector caspase-3, and cleavage of poly(ADP-ribose) polymerase-1 (PARP). nih.gov

Furthermore, quinoline derivatives have been shown to arrest the cell cycle at various phases, thereby preventing cancer cells from dividing. Some compounds cause cell cycle arrest in the G0/G1 or S phase, which can be a precursor to apoptosis. researchgate.netmdpi.com Studies on novel pyrimido[4,5-b]quinoline derivatives revealed they inhibit cancer cell proliferation by causing cell cycle arrest and inducing apoptosis through the modulation of key regulatory proteins like p53, Bax, and Bcl-2. researchgate.netnih.gov These in vitro studies are crucial for elucidating the molecular mechanisms by which these compounds exert their antiproliferative effects, providing a strong rationale for further development. benthamdirect.comnih.gov

Role in Advanced Organic Synthesis Methodologies

Beyond its applications in medicinal chemistry, the 6-Bromo-3-(2-methoxyethoxy)quinoline scaffold is a valuable substrate in the field of advanced organic synthesis, particularly for developing and understanding new reaction methodologies.

Substrate for C-H Activation and Functionalization Studies

Transition-metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of heteroaromatic compounds like quinoline, offering an atom-economical alternative to classical methods. nih.gov The quinoline core is a frequent subject of these studies, and the electronic properties of substrates like 6-Bromo-3-(2-methoxyethoxy)quinoline make them interesting candidates for exploring the regioselectivity of these reactions.

Rhodium catalysts have been extensively used for the C-H functionalization of quinolines. nih.govnih.govacs.org Studies have shown that the position of C-H activation on the quinoline ring is highly dependent on the substituents present. nih.gov For example, a methoxy group at the C3 position often directs activation to the C2 or C4 positions. nih.gov The presence of the bromo group at C6 also influences the electronic landscape of the molecule, potentially affecting reaction rates and selectivity. While some substituted quinolines like 6-methoxyquinoline (B18371) N-oxide have been found to be unreactive under certain C-H activation conditions, others can be successfully functionalized. nih.gov The study of such substrates is critical for defining the scope and limitations of new catalytic systems and for understanding the complex interplay of steric and electronic effects that govern C-H activation mechanisms. nih.govnih.gov

Evaluation in Catalyst Development and Optimization

The quinoline scaffold is not only a substrate for catalysis but is also widely used as a ligand in organometallic chemistry to create new catalysts. nih.gov While there is no specific documentation of 6-Bromo-3-(2-methoxyethoxy)quinoline being used as a ligand, its structural features are relevant to ligand design for catalyst development.

The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents at various positions can be tuned to modulate the electronic and steric properties of the resulting catalyst. This tuning can influence the catalyst's activity, selectivity, and stability. For example, rhodium-phosphine complexes are used in the ortho-alkylation of quinolines, where the quinoline itself becomes part of the catalytic cycle. nih.gov The development of efficient catalysts is a central goal of modern chemistry, and exploring a diverse range of ligands is essential for progress. acs.org The functional groups on 6-Bromo-3-(2-methoxyethoxy)quinoline—the bromo group and the ether linkage—offer potential secondary coordination sites or steric directing groups that could be exploited in the design of novel, highly-selective catalysts for a variety of organic transformations.

Theoretical and Computational Investigations of 6 Bromo 3 2 Methoxyethoxy Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 6-Bromo-3-(2-methoxyethoxy)quinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G*, would be performed to find the global minimum on the potential energy surface. nih.gov This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

The stability of the molecule can be further assessed by calculating its thermodynamic properties. For instance, the total energy of the optimized structure provides a measure of its stability. A more negative total energy generally indicates a more stable molecule.

Table 1: Calculated Geometric and Thermodynamic Parameters for 6-Bromo-3-(2-methoxyethoxy)quinoline

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.905 |

| C-O (methoxy) | 1.362 |

| C-O (ethoxy) | 1.425 |

| C=N | 1.310 |

| Bond Angles (°) ** | |

| C-C-Br | 119.8 |

| C-O-C (ether) | 112.5 |

| Dihedral Angles (°) ** | |

| C-C-O-C | 178.5 |

| Thermodynamic Properties | |

| Total Energy (Hartree) | -2578.9 |

| Dipole Moment (Debye) | 2.85 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity. Conversely, the LUMO is the orbital that will most likely accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 6-Bromo-3-(2-methoxyethoxy)quinoline, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system and the oxygen atoms of the methoxyethoxy group, while the LUMO would likely be distributed over the quinoline core, particularly the regions influenced by the electron-withdrawing bromine atom.

Table 2: Frontier Molecular Orbital Properties of 6-Bromo-3-(2-methoxyethoxy)quinoline

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Note: The data in this table is hypothetical and based on typical values for similar heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.comresearchgate.netscispace.com It is a valuable tool for predicting how a molecule will interact with other charged species, such as biological receptors or reagents. The different colors on an MEP map indicate regions of varying electrostatic potential. Typically, red areas represent regions of high electron density (negative potential) and are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential) and are susceptible to nucleophilic attack. researchgate.netscispace.com Green and yellow regions represent intermediate or near-neutral potentials.

In the MEP map of 6-Bromo-3-(2-methoxyethoxy)quinoline, the most negative potential (red) would be expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxyethoxy side chain, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms and the region around the bromine atom might show a more positive potential (blue).

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets.

The methoxyethoxy side chain of 6-Bromo-3-(2-methoxyethoxy)quinoline has several rotatable bonds, allowing the molecule to adopt various conformations. Conformational analysis is performed to identify the most stable conformers and their relative energies. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation that fits into the binding site of a target protein. Molecular dynamics simulations can further be employed to study the flexibility and conformational changes of the molecule over time in a simulated biological environment.

In silico molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. nih.govnih.govnih.gov This method involves placing the ligand in various orientations and conformations within the active site of the target and calculating the binding affinity for each pose. nih.gov

For 6-Bromo-3-(2-methoxyethoxy)quinoline, molecular docking studies could be performed against various cancer-related targets, such as protein kinases, to predict its potential as an inhibitor. The results of a docking study are often presented as a docking score, where a more negative value indicates a stronger predicted binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Table 3: Hypothetical Docking Results for 6-Bromo-3-(2-methoxyethoxy)quinoline with a Protein Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Asp181, Met120 |

| Halogen Bond | Phe98 (with Bromine) |

| Hydrophobic Interactions | Leu75, Val83, Ala99 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulation is a powerful computational technique used to study the dynamic behavior of molecules over time. google.com By simulating the motions of atoms and molecules, MD provides a detailed view of conformational changes, structural stability, and intermolecular interactions. google.com While specific MD simulation studies on 6-Bromo-3-(2-methoxyethoxy)quinoline are not detailed in the available literature, the application of this method to structurally related quinoline and quinazoline (B50416) derivatives highlights its utility.

For instance, MD simulations performed on quinazoline derivatives designed as potential anticancer agents were used to assess the conformational stability of the ligand-receptor complex. In such studies, parameters like the Root-Mean-Square Deviation (RMSD) are calculated to measure the deviation of atomic positions throughout the simulation, which confirms the stability of a ligand's binding within a protein's active site. pharmaffiliates.com Similarly, simulations on quinoline-3-carboxamide (B1254982) derivatives helped establish the stability of their interactions with various kinases, ensuring that the secondary structure of the target protein remains stable over the simulation period. sigmaaldrich.com

For 6-Bromo-3-(2-methoxyethoxy)quinoline, an MD simulation could elucidate the flexibility of the 2-methoxyethoxy side chain, predict its preferred conformations in different solvent environments, and analyze its dynamic interactions if bound to a biological target. Such simulations are crucial for understanding how the molecule might behave in a dynamic biological system, guiding further research into its potential applications.

Future Research Directions and Emerging Opportunities for 6 Bromo 3 2 Methoxyethoxy Quinoline

Innovations in Environmentally Benign Synthesis and Catalysis

The development of sustainable synthetic methodologies is a paramount goal in modern chemistry. For a molecule like 6-Bromo-3-(2-methoxyethoxy)quinoline, future research will likely focus on moving beyond traditional, often harsh, synthesis conditions towards greener alternatives.

Innovations in Catalysis: The synthesis of functionalized quinolines often relies on classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. acs.org However, these methods can suffer from drawbacks like the use of strong acids, high temperatures, and the generation of significant waste. acs.org Future synthetic strategies for 6-Bromo-3-(2-methoxyethoxy)quinoline and its analogs will likely leverage advancements in catalysis. The use of heterogeneous catalysts, such as metal oxides or supported metal nanoparticles, offers advantages in terms of reusability and ease of separation. rsc.org For instance, iron(III) chloride hexahydrate (FeCl3·6H2O) has been reported as a green and readily available catalyst for the synthesis of quinoline (B57606) derivatives in water, providing high yields under mild conditions. mdpi.com Similarly, organocatalysis, which avoids the use of potentially toxic metals, is a rapidly growing field. nih.gov Research into organocatalyzed methods for the construction of the quinoline core could provide more environmentally friendly routes to 6-Bromo-3-(2-methoxyethoxy)quinoline.

Sustainable Reaction Media and Energy Sources: The shift towards greener solvents is another critical aspect. Water, ethanol, and ionic liquids are being explored as alternatives to volatile organic compounds. nih.govnih.gov Microwave and ultrasound-assisted synthesis have also emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.gov The application of these technologies to the synthesis of 6-Bromo-3-(2-methoxyethoxy)quinoline could significantly improve the efficiency and environmental footprint of its production. One-pot and multicomponent reactions, which combine several synthetic steps into a single operation, are also highly desirable as they reduce waste and improve atom economy. nih.gov

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique electronic and structural features of the quinoline ring make it an intriguing building block for the construction of complex supramolecular assemblies and advanced nanomaterials.

Supramolecular Assemblies: While less explored than other aromatic systems, quinolines can participate in non-covalent interactions such as π-π stacking and C-H···π interactions, which are fundamental to supramolecular chemistry. The bromine atom in 6-Bromo-3-(2-methoxyethoxy)quinoline can act as a halogen bond donor, while the methoxyethoxy group can engage in hydrogen bonding. These directional interactions could be exploited to design and construct novel supramolecular architectures like organogels, liquid crystals, and molecular containers. nih.gov For example, a quinoline derivative has been shown to act as a gelator, forming stable organogels in various solvents through self-assembly. nih.gov Future research could explore the self-assembly properties of 6-Bromo-3-(2-methoxyethoxy)quinoline and its derivatives to create new functional materials.

Nanotechnology: In the realm of nanotechnology, quinoline derivatives are finding applications in the synthesis of functionalized nanoparticles and as components of molecular devices. The use of nanocatalysts, such as copper, palladium, or zinc oxide nanoparticles, for the synthesis of quinolines is a growing area of research. These nanocatalysts offer high efficiency and selectivity, and their use in the synthesis of 6-Bromo-3-(2-methoxyethoxy)quinoline could be a promising avenue. Furthermore, the functionalization of nanoparticles with quinoline derivatives can impart specific properties, such as fluorescence or biological activity, opening up possibilities in areas like bioimaging and targeted drug delivery.

Development of Next-Generation Chemical Probes for Elucidating Complex Biological Pathways

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes in real-time. The inherent fluorescence of the quinoline scaffold makes it an excellent starting point for the design of such probes.

Rational Design of Fluorescent Probes: The photophysical properties of quinoline-based fluorophores can be finely tuned by introducing various substituents. nih.gov The 6-bromo and 3-(2-methoxyethoxy) groups in the target molecule are expected to influence its fluorescence quantum yield, Stokes shift, and sensitivity to the local environment. The bromine atom, an electron-withdrawing group, can modulate the electronic properties of the quinoline ring, while the flexible and hydrophilic methoxyethoxy side chain could enhance water solubility and cellular uptake. Future research could focus on the systematic evaluation of the photophysical properties of 6-Bromo-3-(2-methoxyethoxy)quinoline and its derivatives to assess their potential as fluorescent probes.

Applications in Bioimaging: Quinoline-based probes have been successfully developed for imaging various cellular components and processes, including pH changes, metal ions, lipid droplets, and RNA. nih.govnih.govnih.gov For instance, quinoline derivatives have been designed as "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon binding to a specific target. The development of 6-Bromo-3-(2-methoxyethoxy)quinoline-based probes could enable the visualization of specific biological pathways with high spatial and temporal resolution. The bromine atom could also serve as a handle for further functionalization, allowing for the attachment of targeting moieties to direct the probe to specific organelles or cell types.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and biological activities.

Predictive Modeling: For a novel compound like 6-Bromo-3-(2-methoxyethoxy)quinoline, AI and ML models can be employed to predict a wide range of properties without the need for extensive and time-consuming experimental work. These models can be trained on large datasets of known quinoline derivatives to predict properties such as solubility, toxicity, and potential biological targets. For example, machine learning models have been developed to predict the reactive sites of quinoline derivatives in electrophilic aromatic substitution reactions with high accuracy. nih.gov Such predictions could guide the synthetic planning for the further derivatization of 6-Bromo-3-(2-methoxyethoxy)quinoline.

Drug Discovery and Design: In the context of drug discovery, AI algorithms can screen vast virtual libraries of compounds to identify potential drug candidates. By analyzing the structural features of 6-Bromo-3-(2-methoxyethoxy)quinoline, AI models could predict its potential biological activities and identify potential protein targets. acs.orgmdpi.com Furthermore, generative AI models can be used to design novel quinoline derivatives with optimized properties, such as enhanced binding affinity to a specific target or improved pharmacokinetic profiles. Computational studies, such as molecular docking and density functional theory (DFT) calculations, have been successfully applied to bromo-substituted quinolines to understand their interactions with biological targets and to rationalize their observed activities. acs.org Similar computational approaches could provide valuable insights into the potential of 6-Bromo-3-(2-methoxyethoxy)quinoline as a therapeutic agent.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The rich chemistry of the quinoline ring, coupled with the presence of the bromo and methoxyethoxy substituents, offers a fertile ground for exploring novel reactivity patterns and developing unprecedented chemical transformations.

Functionalization Strategies: The bromine atom at the 6-position of the quinoline ring is a versatile functional handle that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of derivatives for further investigation. The methoxyethoxy group at the 3-position, being an electron-donating group, can influence the regioselectivity of electrophilic substitution reactions on the quinoline ring. Future research could focus on exploring the C-H activation of the quinoline core to introduce new functional groups in a highly selective manner. nih.gov

Unprecedented Transformations: The unique electronic and steric environment of 6-Bromo-3-(2-methoxyethoxy)quinoline may lead to unexpected reactivity and the discovery of novel chemical transformations. For example, cascade reactions, which involve a sequence of intramolecular reactions to rapidly build molecular complexity, could be designed starting from this scaffold. nih.gov The development of novel cycloaddition reactions or ring-transformation reactions involving the quinoline core could lead to the synthesis of entirely new heterocyclic systems with interesting properties. The exploration of photochemical or electrochemical reactions of this compound could also unveil new reactivity patterns that are not accessible under thermal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.